

Umbelliferone-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Umbelliferone-d5

Cat. No.: B602616

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This technical guide provides essential information on **Umbelliferone-d5**, a deuterated derivative of the naturally occurring coumarin, umbelliferone. Designed for researchers, scientists, and professionals in drug development, this document outlines its key properties, relevant biological pathways of its non-deuterated analog, and protocols for its application.

Core Data Summary

The fundamental physicochemical properties of **Umbelliferone-d5** are summarized below.

Property	Value	Citation
CAS Number	1215373-23-1	[1][2][3][4]
Molecular Formula	C ₉ HD ₅ O ₃	[3][4]
Molecular Weight	167.17 g/mol	[3][4]
Synonyms	7-Hydroxycoumarin-d5, Hydrangin-d5, NSC 19790-d5	[2][4]

Biological Context: The Actions of Umbelliferone

Umbelliferone-d5 serves as a valuable tool in the study of its non-deuterated counterpart, umbelliferone (7-hydroxycoumarin), a compound recognized for its significant biological

activities.^[5] Umbelliferone exhibits notable anticancer and anti-inflammatory effects, making it a subject of interest in pharmacological research.^{[1][6]}

Anticancer Mechanisms

Umbelliferone has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.^{[1][2][7]} Key signaling pathways implicated in its anticancer activity include:

- **Induction of Apoptosis:** Umbelliferone treatment can lead to the activation of caspases, a family of proteases that are central to the apoptotic process.^{[8][9]}
- **Cell Cycle Arrest:** It can halt the progression of the cell cycle, particularly at the S phase or G2/M phase, thereby inhibiting cancer cell proliferation.^{[1][8]}
- **Modulation of Signaling Pathways:** The anticancer effects are also mediated through the regulation of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.^[10]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of umbelliferone are attributed to its ability to suppress pro-inflammatory signaling pathways. A primary mechanism is the inhibition of the MAPK/NF- κ B pathway, which leads to a reduction in the production of inflammatory mediators like TNF- α , IL-1 β , and IL-6.^{[6][11]} Additionally, umbelliferone has been found to modulate the Wnt/ β -catenin signaling pathway in the context of rheumatoid arthritis.^{[12][13]}

Experimental Protocols

Due to its isotopic labeling, **Umbelliferone-d5** is an ideal internal standard for the accurate quantification of umbelliferone in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of Umbelliferone in Plasma using LC-MS with Umbelliferone-d5 as an Internal Standard

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of umbelliferone in methanol.
- Prepare a 1 mg/mL stock solution of **Umbelliferone-d5** (internal standard) in methanol.

2. Preparation of Calibration Standards and Quality Controls:

- Serially dilute the umbelliferone stock solution with methanol to prepare a series of working solutions for calibration standards.
- Spike blank plasma with the umbelliferone working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

- To 100 μ L of plasma sample, calibration standard, or QC, add 20 μ L of the **Umbelliferone-d5** working solution (e.g., at 100 ng/mL).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS Analysis:

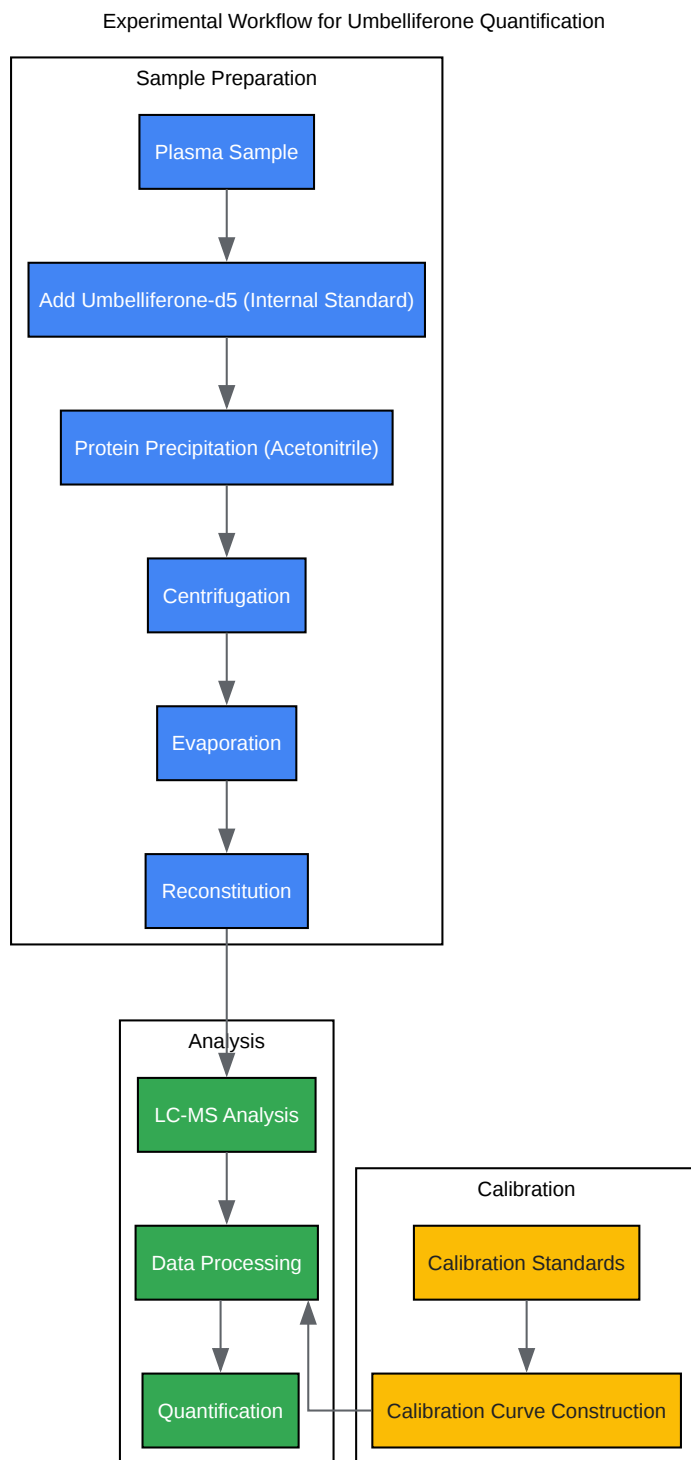
- Inject an aliquot of the reconstituted sample onto an LC-MS system.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Monitor the precursor-to-product ion transitions for both umbelliferone and **Umbelliferone-d5**.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of umbelliferone to **Umbelliferone-d5** against the concentration of the calibration standards.
- Determine the concentration of umbelliferone in the unknown samples by interpolating their peak area ratios from the calibration curve.

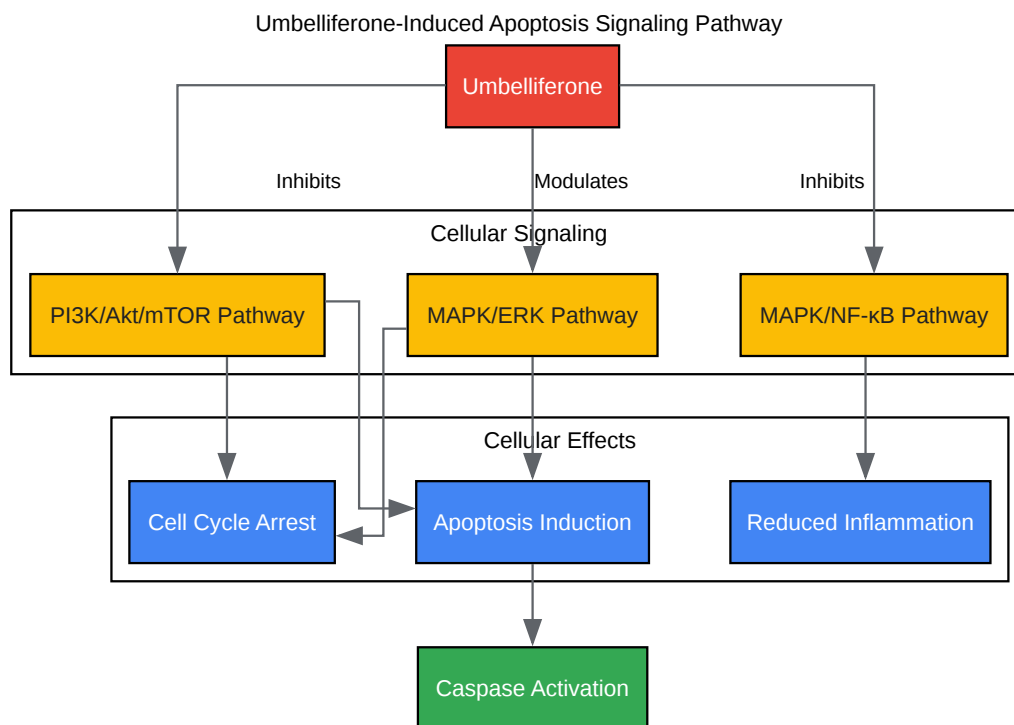
Visualized Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.



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Caption: Workflow for quantifying umbelliferone in plasma.



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Caption: Key signaling pathways modulated by umbelliferone.

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